Cas no 2287318-82-3 (Tert-butyl 4-(4-aminophenyl)butanoate)
Tert-butyl 4-(4-aminophenyl)butanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-6747707
- tert-butyl 4-(4-aminophenyl)butanoate
- SCHEMBL7965135
- 2287318-82-3
- Tert-butyl 4-(4-aminophenyl)butanoate
-
- Inchi: 1S/C14H21NO2/c1-14(2,3)17-13(16)6-4-5-11-7-9-12(15)10-8-11/h7-10H,4-6,15H2,1-3H3
- InChI Key: HZAVZEKSPGCSKV-UHFFFAOYSA-N
- SMILES: O(C(CCCC1C=CC(=CC=1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 235.157228913g/mol
- Monoisotopic Mass: 235.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52.3Ų
Tert-butyl 4-(4-aminophenyl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6747707-0.05g |
tert-butyl 4-(4-aminophenyl)butanoate |
2287318-82-3 | 95.0% | 0.05g |
$612.0 | 2025-03-13 | |
| Enamine | EN300-6747707-0.1g |
tert-butyl 4-(4-aminophenyl)butanoate |
2287318-82-3 | 95.0% | 0.1g |
$640.0 | 2025-03-13 | |
| Enamine | EN300-6747707-0.25g |
tert-butyl 4-(4-aminophenyl)butanoate |
2287318-82-3 | 95.0% | 0.25g |
$670.0 | 2025-03-13 | |
| Enamine | EN300-6747707-0.5g |
tert-butyl 4-(4-aminophenyl)butanoate |
2287318-82-3 | 95.0% | 0.5g |
$699.0 | 2025-03-13 | |
| Enamine | EN300-6747707-1.0g |
tert-butyl 4-(4-aminophenyl)butanoate |
2287318-82-3 | 95.0% | 1.0g |
$728.0 | 2025-03-13 | |
| Enamine | EN300-6747707-2.5g |
tert-butyl 4-(4-aminophenyl)butanoate |
2287318-82-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-13 | |
| Enamine | EN300-6747707-5.0g |
tert-butyl 4-(4-aminophenyl)butanoate |
2287318-82-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-13 | |
| Enamine | EN300-6747707-10.0g |
tert-butyl 4-(4-aminophenyl)butanoate |
2287318-82-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-13 |
Tert-butyl 4-(4-aminophenyl)butanoate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Tert-butyl 4-(4-aminophenyl)butanoate
Professional Introduction to Tert-butyl 4-(4-aminophenyl)butanoate (CAS No. 2287318-82-3)
Tert-butyl 4-(4-aminophenyl)butanoate, chemically designated as C₁₆H₂₇NO₂, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2287318-82-3, has garnered attention due to its structural features and potential applications in the development of novel therapeutic agents. The presence of both a tert-butyl group and an amino-substituted aromatic ring in its molecular framework suggests a versatile reactivity that could be exploited in synthetic chemistry and drug design.
The tert-butyl group, a well-known sterically hindered alkyl moiety, contributes to the overall lipophilicity and metabolic stability of the compound. This characteristic is particularly valuable in pharmaceutical applications, where enhancing the bioavailability and reducing rapid metabolic degradation are critical considerations. The butanoate ester functionality, on the other hand, introduces a polar moiety that can influence solubility and interactions with biological targets. Together, these structural elements make Tert-butyl 4-(4-aminophenyl)butanoate a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacological properties of this compound. Studies utilizing high-throughput virtual screening have identified Tert-butyl 4-(4-aminophenyl)butanoate as a potential scaffold for inhibiting enzymes involved in inflammatory pathways. Specifically, its structural motif bears resemblance to known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes implicated in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In vitro experiments have demonstrated that Tert-butyl 4-(4-aminophenyl)butanoate exhibits moderate inhibitory activity against COX-2, an enzyme overexpressed in inflamed tissues. The tert-butyl group may contribute to binding affinity by occupying hydrophobic pockets within the enzyme's active site, while the amino phenyl ring can form hydrogen bonds with critical residues. These interactions are essential for modulating enzyme activity and potentially alleviating symptoms associated with inflammation.
The amino functionality at the para position of the phenyl ring is another key feature that enhances the compound's pharmacological profile. This group can participate in various chemical reactions, including coupling with carboxylic acids or aldehydes to form amides or imines, respectively. Such transformations are widely employed in drug synthesis to introduce additional molecular diversity and improve binding affinity towards biological targets. Moreover, the amino group can be further functionalized through selective acylation or alkylation, expanding its utility as a building block in medicinal chemistry.
Emerging research also highlights the potential of Tert-butyl 4-(4-aminophenyl)butanoate in neuropharmacological applications. Preclinical studies suggest that compounds with similar structural features may interact with neurotransmitter receptors or ion channels, offering therapeutic benefits for neurological disorders such as Alzheimer's disease or Parkinson's disease. The lipophilic nature of the tert-butyl group facilitates blood-brain barrier penetration, which is crucial for CNS-targeted drugs. Additionally, the aromatic ring system can engage in π-stacking interactions with biomolecules, potentially modulating receptor function.
The synthesis of Tert-butyl 4-(4-aminophenyl)butanoate involves multi-step organic reactions that showcase modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the amino phenyl ring followed by esterification to incorporate the butanoate moiety. Advanced catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance reaction efficiency and selectivity. These synthetic approaches not only highlight the compound's accessibility but also demonstrate the integration of cutting-edge techniques into pharmaceutical research.
From a regulatory perspective, Tert-butyl 4-(4-aminophenyl)butanoate falls under general chemical substances that require standard safety evaluations before clinical translation. Toxicological assessments focus on assessing acute toxicity, chronic exposure risks, and potential side effects associated with repeated administration. The sterically hindered nature of the tert-butyl group may influence metabolic pathways, necessitating thorough investigation into drug-drug interactions and off-target effects.
The future direction of research on Tert-butyl 4-(4-aminophenyl)butanoate lies in expanding its structural diversity through combinatorial chemistry and library synthesis. By systematically modifying its core scaffold—such as introducing different substituents at strategic positions—the compound could be optimized for enhanced potency and selectivity against specific disease targets. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible therapeutic advances.
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